2-chloro-6-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
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Overview
Description
2-chloro-6-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with chloro and fluoro groups, along with a pyrazole ring linked to a pyridine moiety. Such structural complexity often endows the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.
Formation of the Benzamide Core: The benzamide core is typically formed by reacting 2-chloro-6-fluorobenzoic acid with an amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Final Coupling: The final step involves coupling the pyrazole-pyridine moiety with the benzamide core, which can be achieved through nucleophilic substitution or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems might be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic aromatic substitution reactions, often with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.
Reduction: Reduced forms of any nitro or carbonyl groups.
Substitution: Substituted benzamide derivatives with various functional groups replacing the chloro or fluoro atoms.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-6-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors. It may also serve as a probe in biochemical assays to investigate cellular pathways and mechanisms.
Medicine
In medicine, derivatives of this compound might exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects. Research into its potential therapeutic applications could lead to the development of new drugs.
Industry
Industrially, this compound could be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide: Unique due to its specific substitution pattern and the presence of both chloro and fluoro groups.
2-chloro-6-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}aniline: Similar but with an aniline core instead of benzamide.
2-chloro-6-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}phenol: Similar but with a phenol core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c18-14-4-1-5-15(19)16(14)17(24)21-7-8-23-11-13(10-22-23)12-3-2-6-20-9-12/h1-6,9-11H,7-8H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJZVLXPJMANOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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